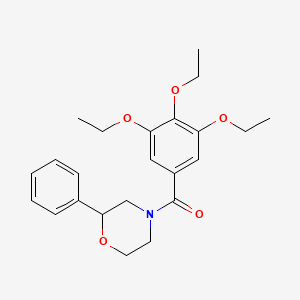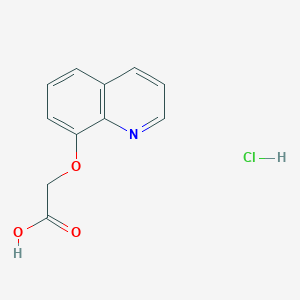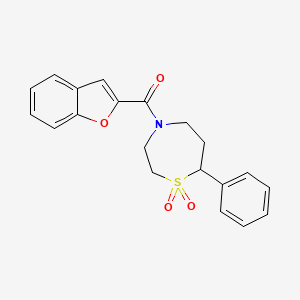![molecular formula C24H18ClN5O2 B2971489 3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-79-5](/img/no-structure.png)
3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” belongs to the class of quinazoline and quinazolinone derivatives . These derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
The synthesis of similar compounds involves the nucleophilic substitution reaction of a triazolo quinazoline with different aryl amines . The starting material is usually synthesized from anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazolo[1,5-a]quinazoline core, which is a fused heterocyclic system containing nitrogen atoms . This core is substituted with various functional groups, including a 4-chlorophenyl group, a phenethyl group, and a carboxamide group.Wissenschaftliche Forschungsanwendungen
Anticancer Research
Specific Scientific Field
Oncology and cancer drug discovery.
3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
has shown promise as an anticancer agent. Researchers investigate its potential to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways.
Experimental Procedures
- Molecular Docking : Computational studies explore the binding modes of the compound with DNA active sites .
Results and Outcomes
Quantitative data includes IC50 values (concentration required to inhibit cell growth by 50%) against specific cancer cell lines. Statistical analyses assess the compound’s efficacy compared to standard drugs.
Antibacterial Applications
Specific Scientific Field
Microbiology and infectious diseases.
Summary of Application
Researchers investigate the antibacterial properties of the compound against drug-resistant bacterial strains. It may serve as a novel antibiotic.
Experimental Procedures
Zukünftige Richtungen
The compound and its derivatives show promising antimicrobial, antitubercular, and anti-HIV activities . This suggests potential for further optimization and development into new antitubercular and anti-HIV agents . The emergence of drug-resistant strains of bacteria and the need for novel antibiotics highlight the urgent need to develop novel druggable molecules .
Eigenschaften
CAS-Nummer |
1031664-79-5 |
|---|---|
Produktname |
3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Molekularformel |
C24H18ClN5O2 |
Molekulargewicht |
443.89 |
IUPAC-Name |
3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c25-18-9-6-16(7-10-18)21-22-27-24(32)19-11-8-17(14-20(19)30(22)29-28-21)23(31)26-13-12-15-4-2-1-3-5-15/h1-11,14,29H,12-13H2,(H,26,31) |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



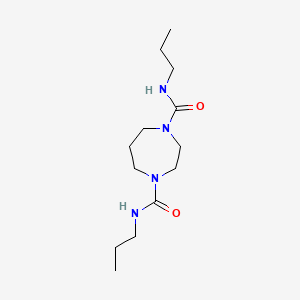
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)
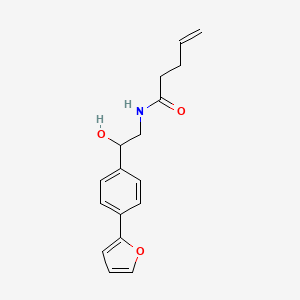
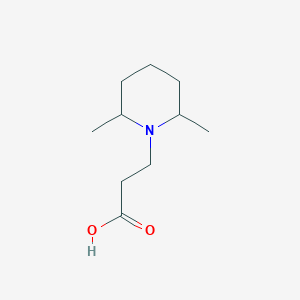
![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)
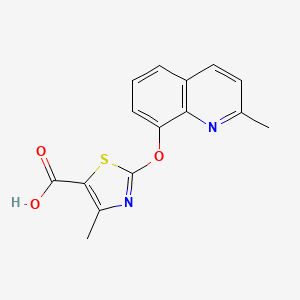
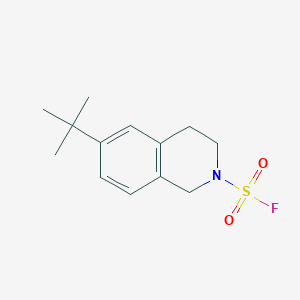
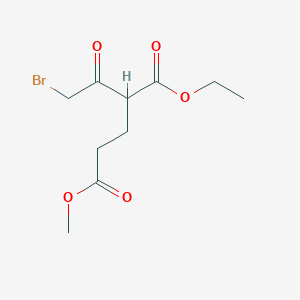
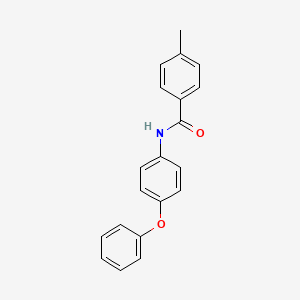
![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2971421.png)
